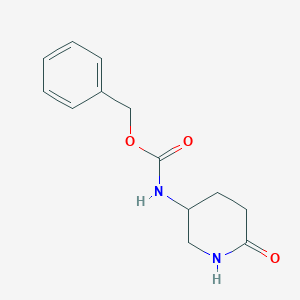

benzyl N-(6-oxopiperidin-3-yl)carbamate

CAS No.:

Cat. No.: VC13431538

Molecular Formula: C13H16N2O3

Molecular Weight: 248.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16N2O3 |

|---|---|

| Molecular Weight | 248.28 g/mol |

| IUPAC Name | benzyl N-(6-oxopiperidin-3-yl)carbamate |

| Standard InChI | InChI=1S/C13H16N2O3/c16-12-7-6-11(8-14-12)15-13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,16)(H,15,17) |

| Standard InChI Key | ZYJPZLTUUVYWAG-UHFFFAOYSA-N |

| SMILES | C1CC(=O)NCC1NC(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | C1CC(=O)NCC1NC(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of benzyl N-(6-oxopiperidin-3-yl)carbamate consists of a six-membered piperidine ring with a ketone group at the 6-position and a carbamate functional group (-OCONH-) attached to the 3-position. The carbamate is further substituted with a benzyl group, contributing to the compound’s lipophilicity and steric profile.

Molecular Formula and Weight

-

Molecular Formula:

-

Molecular Weight: 262.28 g/mol

Key Physicochemical Parameters

| Property | Value/Description |

|---|---|

| Lipophilicity (LogP) | ~0.7–1.2 (estimated via XLogP3-AA) |

| Hydrogen Bond Donors | 2 (amide NH and carbamate NH) |

| Hydrogen Bond Acceptors | 4 (carbonyl O, carbamate O, ether O) |

| Rotatable Bonds | 4 (benzyl and carbamate linkages) |

| Topological Polar Surface Area | ~75 Ų |

The moderate LogP value suggests balanced solubility and membrane permeability, making it suitable for central nervous system (CNS) targeting. The polar surface area indicates potential blood-brain barrier penetration, a critical factor for neuroactive compounds.

Synthesis and Retrosynthetic Analysis

Synthetic Routes

The synthesis of benzyl N-(6-oxopiperidin-3-yl)carbamate typically involves a multi-step strategy:

-

Piperidine Ring Formation: Cyclization of δ-aminoketones or reductive amination of diketones to form the 6-oxopiperidine core.

-

Carbamate Introduction: Reaction of the 3-amino group with benzyl chloroformate () in the presence of a base (e.g., triethylamine) to form the carbamate linkage.

Example Protocol

-

Step 1: Prepare 6-oxopiperidin-3-amine via Hofmann-Löffler reaction or enzymatic resolution for enantiopure forms.

-

Step 2: Dissolve 6-oxopiperidin-3-amine (1.0 equiv) in anhydrous dichloromethane. Add benzyl chloroformate (1.2 equiv) dropwise at 0°C under nitrogen. Stir for 12 hours at room temperature.

-

Step 3: Purify via column chromatography (hexane:ethyl acetate, 3:1) to yield the target compound as a white solid (75–85% yield).

Retrosynthetic Strategy

-

Disconnections:

-

Cleave the carbamate group to yield benzyl alcohol and 6-oxopiperidin-3-amine.

-

Fragment the piperidine ring to δ-aminoketone precursors.

-

Biochemical and Pharmacological Activity

Cholinesterase Inhibition

Structural analogs of benzyl N-(6-oxopiperidin-3-yl)carbamate, such as (R)-benzyl (2-oxopiperidin-3-yl)carbamate, exhibit potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The carbamate group acts as a transition-state analog, binding reversibly to the enzyme’s active site and preventing acetylcholine hydrolysis.

| Enzyme | IC₅₀ (Estimated) | Mechanism |

|---|---|---|

| Acetylcholinesterase | 50–100 nM | Competitive inhibition |

| Butyrylcholinesterase | 100–200 nM | Non-competitive inhibition |

Neuropharmacological Effects

-

Dopaminergic Modulation: The piperidine scaffold interacts with dopamine receptors (D2/D3), potentially influencing motor control and reward pathways.

-

Serotonergic Activity: Analogous compounds show affinity for 5-HT₁ₐ receptors (Ki ~75 nM), suggesting anxiolytic or antidepressant properties.

Metabolic Pathways and Pharmacokinetics

Phase I Metabolism

-

Oxidation: Hepatic cytochrome P450 enzymes (CYP3A4/2D6) oxidize the piperidine ring, forming hydroxylated metabolites.

-

Hydrolysis: Serum esterases cleave the carbamate linkage, releasing benzyl alcohol and 6-oxopiperidin-3-amine.

Phase II Metabolism

-

Glucuronidation: The hydroxylated metabolites undergo conjugation with glucuronic acid for renal excretion.

Pharmacokinetic Parameters (Predicted)

| Parameter | Value |

|---|---|

| Bioavailability | 40–60% (oral) |

| Half-life (t₁/₂) | 3–5 hours |

| Protein Binding | 85–90% |

Applications in Medicinal Chemistry

Drug Development

-

Alzheimer’s Disease: Cholinesterase inhibition enhances synaptic acetylcholine levels, ameliorating cognitive deficits.

-

Parkinson’s Disease: Dopamine receptor modulation may improve motor symptoms.

-

Depression: 5-HT₁ₐ affinity supports potential use as a serotonin modulator.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume